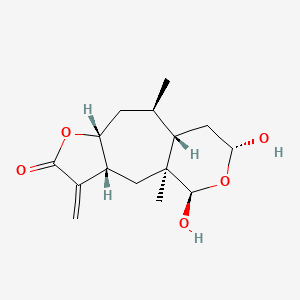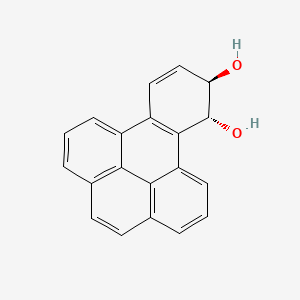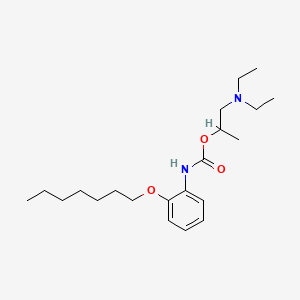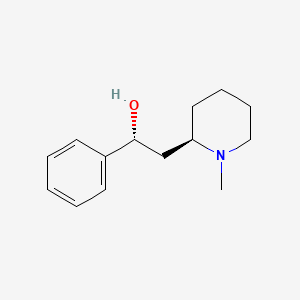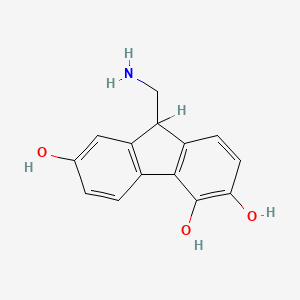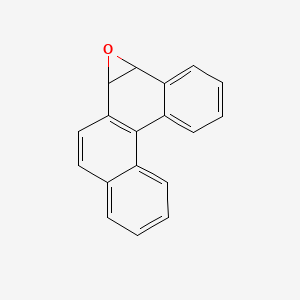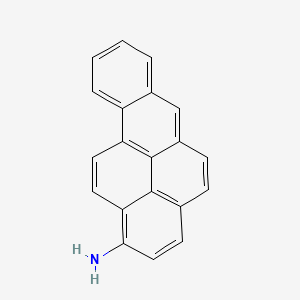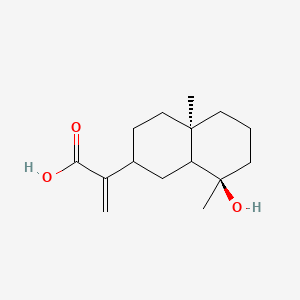
(2R,4aR,8R,8aR)-Decahydro-8-hydroxy-4a,8-dimethyl-alpha-methylene-2-naphthaleneacetic acid; Vachanic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4aR,8R,8aR)-Decahydro-8-hydroxy-4a,8-dimethyl-alpha-methylene-2-naphthaleneacetic acid; Vachanic acid is a natural product found in Laggera crispata, Tessaria fastigiata, and Laggera pterodonta with data available.
Applications De Recherche Scientifique
Lipase Inhibition Studies
Vachanic acid, also known as (2R,4aR,8R,8aR)-Decahydro-8-hydroxy-4a,8-dimethyl-alpha-methylene-2-naphthaleneacetic acid, has been studied for its potential in inhibiting Pseudomonas lipase. Research conducted by Lin, Shen, and Lin (2011) synthesized various stereoisomers of decahydro-2-naphthyl-N-n-butylcarbamates, including derivatives similar to Vachanic acid, and tested them for inhibitory potency against Pseudomonas lipase. Their studies indicate that specific stereoisomers exhibit varying degrees of inhibition, with some demonstrating significant potency (Ming-cheng Lin, Yu-fang Shen, & G. Lin, 2011).
Chemoenzymatic Synthesis
Kinoshita et al. (2008) conducted research on the chemoenzymatic synthesis of certain compounds, including those structurally related to Vachanic acid. They explored the enzymatic resolution products and their conversion to various compounds, demonstrating the potential of Vachanic acid and its derivatives in the synthesis of complex organic molecules (Masako Kinoshita, T. Miyake, Yuusuke Arima, Minako Oguma, & H. Akita, 2008).
Structural Studies
Schweizer et al. (1978) provided insights into the structural properties of naphthalene derivatives, including compounds with similarities to Vachanic acid. Their research focused on the crystal structure analyses of various naphthalenes, which is crucial for understanding the chemical behavior and potential applications of Vachanic acid in scientific research (W. Bernd Schweizer, Garry Procter, Menahem Kaftory, & Jack D. Dunitz, 1978).
Biological Activity of Metal Complexes
Lazou, Perontsis, and Psomas (2023) explored the structural and biological activities of metal complexes with naphthalene-based acetic acids, including compounds related to Vachanic acid. Their study highlights the significance of these compounds in understanding the interaction between metal ions and organic ligands and their potential biological activities (Marialena Lazou, S. Perontsis, & G. Psomas, 2023).
Lipase-Catalyzed Transesterification
Sakai et al. (2000) researched the lipase-catalyzed transesterification of compounds structurally related to Vachanic acid. Their study provided insights into the synthesis of optically pure compounds and the crystal structures of key intermediates, contributing to the understanding of enzymatic reactions involving naphthalene derivatives (Sakai, Miki, Tsuboi, Takeuchi, Ema, Uneyama, & Utaka, 2000).
Propriétés
Nom du produit |
(2R,4aR,8R,8aR)-Decahydro-8-hydroxy-4a,8-dimethyl-alpha-methylene-2-naphthaleneacetic acid; Vachanic acid |
|---|---|
Formule moléculaire |
C15H24O3 |
Poids moléculaire |
252.35 g/mol |
Nom IUPAC |
2-[(4aR,8R)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C15H24O3/c1-10(13(16)17)11-5-8-14(2)6-4-7-15(3,18)12(14)9-11/h11-12,18H,1,4-9H2,2-3H3,(H,16,17)/t11?,12?,14-,15-/m1/s1 |
Clé InChI |
FXKCXGBBUBCRPU-BBNOBNGHSA-N |
SMILES isomérique |
C[C@]12CCC[C@@](C1CC(CC2)C(=C)C(=O)O)(C)O |
SMILES canonique |
CC12CCCC(C1CC(CC2)C(=C)C(=O)O)(C)O |
Synonymes |
ilicic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



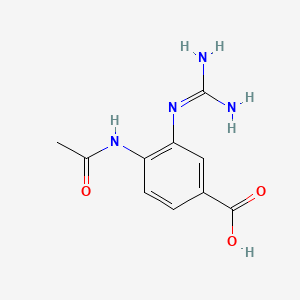
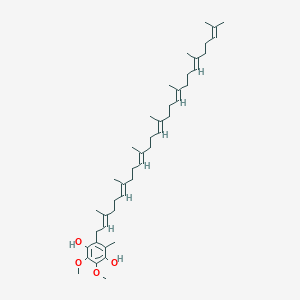
![(2S)-2-azaniumyl-5-{2-[4-(hydroxymethyl)phenyl]hydrazino}-5-oxopentanoate](/img/structure/B1212738.png)
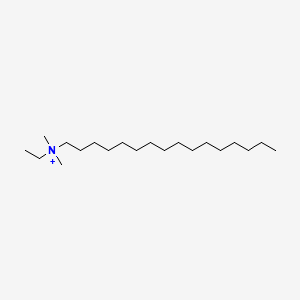
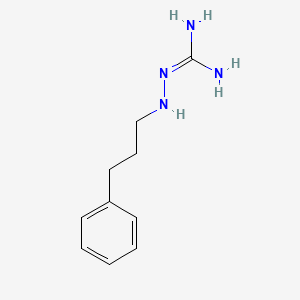
![9H-Isoxazolo[3,2-b]quinazolin-9-one, 2,3-dihydro-3-methyl-](/img/structure/B1212744.png)
